molecular formula C12H14 B12564771 Benzene, [2-(methylenecyclopropyl)ethyl]- CAS No. 194144-29-1

Benzene, [2-(methylenecyclopropyl)ethyl]-

Cat. No.: B12564771
CAS No.: 194144-29-1
M. Wt: 158.24 g/mol
InChI Key: FRMPWOMDIJJIIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound features a benzene ring attached to a methylenecyclopropyl group via an ethyl chain. It is a derivative of benzene and is known for its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [2-(methylenecyclopropyl)ethyl]- typically involves the reaction of benzene with a suitable methylenecyclopropyl precursor. One common method is the Friedel-Crafts alkylation, where benzene reacts with a methylenecyclopropyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity Benzene, [2-(methylenecyclopropyl)ethyl]-.

Chemical Reactions Analysis

Types of Reactions

Benzene, [2-(methylenecyclopropyl)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, room temperature to elevated temperatures.

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkyl halides (R-X), Lewis acids (AlCl3).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Hydrogenated derivatives.

    Substitution: Halogenated, nitrated, or alkylated benzene derivatives.

Scientific Research Applications

Benzene, [2-(methylenecyclopropyl)ethyl]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, [2-(methylenecyclopropyl)ethyl]- involves its interaction with molecular targets through its functional groups. The methylenecyclopropyl group can participate in cycloaddition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can modulate various biochemical pathways and molecular targets, leading to diverse effects .

Comparison with Similar Compounds

Similar Compounds

    Toluene: Benzene with a methyl group.

    Ethylbenzene: Benzene with an ethyl group.

    Styrene: Benzene with a vinyl group.

Uniqueness

Benzene, [2-(methylenecyclopropyl)ethyl]- is unique due to the presence of the methylenecyclopropyl group, which imparts distinct reactivity and structural properties compared to other benzene derivatives. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

CAS No.

194144-29-1

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

IUPAC Name

2-(2-methylidenecyclopropyl)ethylbenzene

InChI

InChI=1S/C12H14/c1-10-9-12(10)8-7-11-5-3-2-4-6-11/h2-6,12H,1,7-9H2

InChI Key

FRMPWOMDIJJIIM-UHFFFAOYSA-N

Canonical SMILES

C=C1CC1CCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.